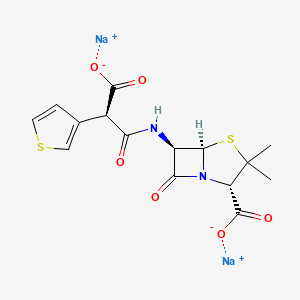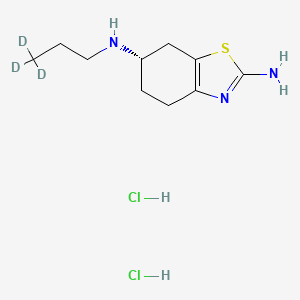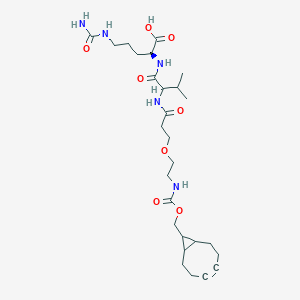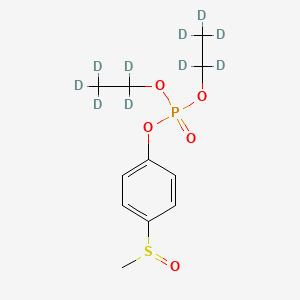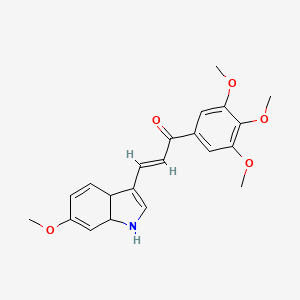
Tubulin inhibitor 19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin Inhibitor 19 is a potent small-molecule compound that targets tubulin, a protein that forms the structural framework of microtubules in cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound disrupts microtubule dynamics, making it a valuable tool in cancer research and therapy by inhibiting cell division and inducing apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 19 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the reaction of 4-acetamidophenacyl bromide with thiourea in ethanol under reflux conditions to yield an intermediate. This intermediate is then reacted with aldehydes in the presence of acetic acid and sodium triacetoxyborohydride in dichloroethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Tubulin Inhibitor 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
Tubulin Inhibitor 19 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers by inhibiting cell division and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new anticancer drugs and as a lead compound for designing more potent tubulin inhibitors .
作用機序
Tubulin Inhibitor 19 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, disrupting the microtubule network within the cell. As a result, cell division is halted, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The inhibition of microtubule dynamics also affects intracellular transport and cell signaling pathways .
類似化合物との比較
Colchicine: Binds to the same site on tubulin and disrupts microtubule dynamics.
Paclitaxel: Stabilizes microtubules rather than inhibiting their formation, leading to cell cycle arrest.
Vinblastine: Binds to a different site on tubulin and promotes microtubule depolymerization
Uniqueness of Tubulin Inhibitor 19: this compound is unique due to its high potency and ability to overcome multidrug resistance in cancer cells. Unlike some other tubulin inhibitors, it is metabolically stable and can be synthesized using relatively simple chemical reactions. Its unique binding mode and molecular structure make it a promising candidate for further development as an anticancer agent .
特性
分子式 |
C21H23NO5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(E)-3-(6-methoxy-3a,7a-dihydro-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO5/c1-24-15-6-7-16-13(12-22-17(16)11-15)5-8-18(23)14-9-19(25-2)21(27-4)20(10-14)26-3/h5-12,16-17,22H,1-4H3/b8-5+ |
InChIキー |
DNNFLEUAGIQALJ-VMPITWQZSA-N |
異性体SMILES |
COC1=CC2C(C=C1)C(=CN2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
COC1=CC2C(C=C1)C(=CN2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


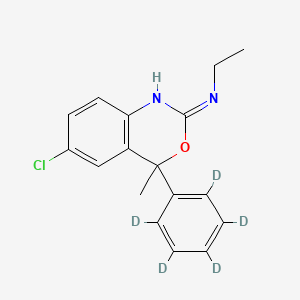

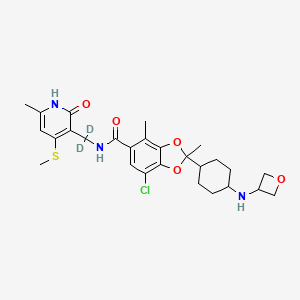
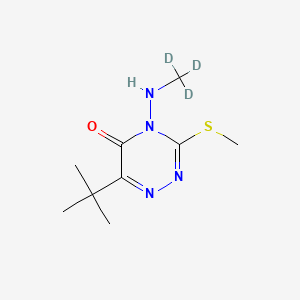

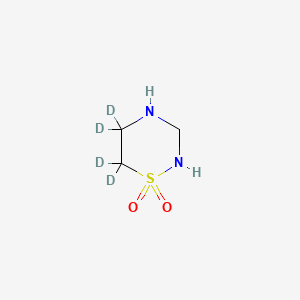
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
